molecular formula C12H11BrN2O3 B2571806 Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate CAS No. 1094550-51-2

Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate

Cat. No.: B2571806
CAS No.: 1094550-51-2
M. Wt: 311.135
InChI Key: PRPYEJQPPVEXBJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate typically involves the reaction of 6-bromo-4-oxo-3,4-dihydroquinazoline with methyl 3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines or thiols under suitable conditions, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones, using oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate can be compared with other quinazolinone derivatives, such as:

    Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate: This compound has a similar structure but contains a sulfanyl group instead of a bromine atom, which may result in different biological activities.

    Methyl 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoate: This compound lacks the bromine atom, which can affect its reactivity and biological properties.

Properties

IUPAC Name

methyl 3-(6-bromo-4-oxoquinazolin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-18-11(16)4-5-15-7-14-10-3-2-8(13)6-9(10)12(15)17/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPYEJQPPVEXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=NC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094550-51-2
Record name methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate
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